molecular formula C22H27Br2N B12599515 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole CAS No. 612822-57-8

3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole

Cat. No.: B12599515
CAS No.: 612822-57-8
M. Wt: 465.3 g/mol
InChI Key: FNKYNKZHOSHCSU-MRXNPFEDSA-N
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Description

3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole (CAS 612822-57-8) is a chiral carbazole derivative of significant interest in advanced materials science and biomedical research. This compound, with a molecular formula of C22H27Br2N and a molecular weight of 465.26 g/mol, serves as a versatile building block due to its bromine functional groups which enable further cross-coupling reactions, such as Suzuki and Kumada couplings, for constructing complex organic structures . In the field of organic electronics, closely related 3,6-dibromo-carbazole compounds are established monomers for synthesizing semiconducting polymers used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells . These polymers function as efficient hole-transport materials (HTL) and wide bandgap energy transfer donors, contributing to the efficiency and color purity of devices . Furthermore, the carbazole scaffold is a privileged structure in medicinal chemistry. Research into aminopropyl carbazole derivatives has identified this class of compounds as potent, orally bioavailable, and brain-penetrant neuroprotective agents . These compounds have demonstrated efficacy in protecting mature neurons in preclinical models of Parkinson's disease and other neurodegenerative conditions, with the chiral, enantiomerically pure forms often showing superior activity . The specific (3R)-3,7-dimethyloctyl side chain in this molecule may influence its physicochemical properties and interaction with biological targets, making it a valuable candidate for investigating structure-activity relationships. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

612822-57-8

Molecular Formula

C22H27Br2N

Molecular Weight

465.3 g/mol

IUPAC Name

3,6-dibromo-9-[(3R)-3,7-dimethyloctyl]carbazole

InChI

InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3/t16-/m1/s1

InChI Key

FNKYNKZHOSHCSU-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Canonical SMILES

CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole typically involves the bromination of carbazole derivatives. One common method is the lithiation of 3,6-dibromocarbazole with n-butyllithium . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound can be achieved through the bromination of carbazole using N-bromosuccinimide in the presence of a catalyst such as silica gel. This method offers a high yield and is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form carbazole-3,6-dione or reduction to form 3,6-dihydrocarbazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include various substituted carbazole derivatives.

    Oxidation: Major products include carbazole-3,6-dione.

    Reduction: Major products include 3,6-dihydrocarbazole derivatives.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole involves its interaction with molecular targets such as electron-transporting proteins and enzymes. The bromine atoms and the carbazole core facilitate electron transfer processes, making it effective in applications like OLEDs and OPVs .

Comparison with Similar Compounds

Substituent Variations in Alkyl/Aryl Chains

Key Compounds :

3,6-Dibromo-9-hexyl-9H-carbazole (linear C6 chain): Exhibits lower steric hindrance compared to the branched (3R)-3,7-dimethyloctyl group, leading to tighter molecular packing. This enhances charge transport but reduces solubility in non-polar solvents .

3,6-Dibromo-9-(4-bromo-benzyl)-9H-carbazole (aromatic substituent): The benzyl group introduces π-π stacking interactions, increasing thermal stability (Td > 300°C) but limiting solubility. The dihedral angle between carbazole and benzene rings (74.6°) disrupts conjugation, reducing photoluminescence quantum yield (PLQY) compared to alkylated analogs .

3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole : The bulky tert-butyl group enhances solubility and reduces crystallinity, favoring amorphous film formation in OLEDs. However, it introduces steric effects that lower charge mobility by 20–30% compared to linear alkyl chains .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Type Solubility (THF) Td (°C) PLQY (%)
Target Compound Branched alkyl (R) 45 mg/mL 285 68
3,6-Dibromo-9-hexyl-9H-carbazole Linear alkyl 32 mg/mL 275 55
3,6-Dibromo-9-(4-bromo-benzyl)-9H-carbazole Aromatic 8 mg/mL 315 42

Halogen Substitution Patterns

Key Compounds :

2,7-Dibromo-9-octyl-9H-carbazole: Bromination at the 2,7 positions creates a centrosymmetric structure (monoclinic, a = 20.7256 Å, β = 95.945°), favoring face-to-face π-stacking. This enhances charge mobility (μh = 0.12 cm²/V·s) but red-shifts absorption to 380 nm, reducing bandgap energy (Eg = 2.8 eV) .

9-Benzyl-3,6-diiodo-9H-carbazole : Larger iodine atoms increase spin-orbit coupling, improving intersystem crossing for triplet emission. However, weaker C–I bonds reduce thermal stability (Td = 260°C) .

Table 2: Halogen Effects on Optoelectronic Properties

Compound Halogen Positions λabs (nm) Eg (eV) μh (cm²/V·s)
Target Compound 3,6-Br 365 3.1 0.08
2,7-Dibromo-9-octyl-9H-carbazole 2,7-Br 380 2.8 0.12
9-Benzyl-3,6-diiodo-9H-carbazole 3,6-I 395 2.6 0.05

Biological Activity

3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole is a synthetic compound belonging to the carbazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H24_{24}Br2_2N
  • Molecular Weight : 429.15 g/mol
  • CAS Number : Not explicitly listed in the search results but related compounds exist under similar nomenclature.

Pharmacological Properties

Research indicates that carbazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that carbazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, carbazole derivatives have been shown to target specific signaling pathways related to cancer progression.
  • Antioxidant Properties : The presence of bromine atoms in the structure may enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress.
  • Antimicrobial Activity : Some studies suggest that carbazole derivatives possess antimicrobial properties against various bacterial strains.

The biological activity of 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in the carbazole class can inhibit specific enzymes involved in tumor growth and metastasis.
  • Modulation of Gene Expression : These compounds may influence the expression of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Cellular Receptors : Carbazole derivatives may interact with various cellular receptors, leading to altered cellular responses.

Case Study 1: Anticancer Efficacy

A study published in PMC demonstrated that a related carbazole derivative exhibited significant cytotoxic effects on human cancer cell lines. The study highlighted that treatment with the compound led to increased apoptosis markers and reduced cell viability in a dose-dependent manner .

Case Study 2: Antioxidant Activity

Research indicated that certain carbazole derivatives had potent antioxidant properties. The study measured the ability of these compounds to scavenge free radicals and concluded that they could effectively reduce oxidative stress in cellular models .

Data Table

Biological ActivityMechanism of ActionReference
AnticancerApoptosis induction
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth

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